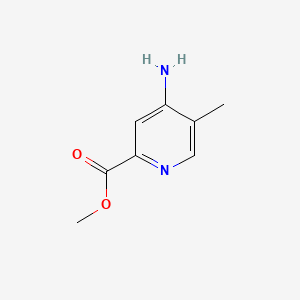

Methyl 4-amino-5-methylpicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

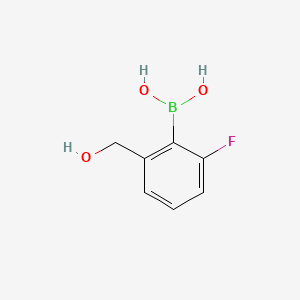

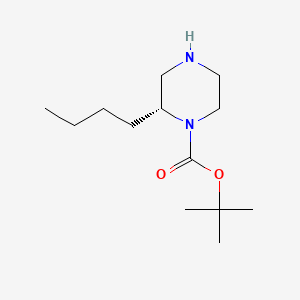

“Methyl 4-amino-5-methylpicolinate” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, a series of novel 4-N-(methyl)-4-amino-7-chloroquinoline derivatives, were synthesized via a microwave-assisted fusion reaction .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with an amino group at the 4-position and a methyl group at the 5-position . Further structural analysis of related compounds suggests that the most stable conformers were selected and optimized by means of density functional theory (DFT) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds such as DNA methylation have been studied extensively. DNA methylation involves the addition of a methyl group to the DNA molecule, which can affect gene expression .Physical And Chemical Properties Analysis

“this compound” is a solid compound . The exact physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

One of the primary applications of Methyl 4-amino-5-methylpicolinate is in the synthesis of novel compounds with potential antimicrobial activities. Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines. Their research discovered compounds exhibiting good or moderate activities against tested microorganisms, highlighting the compound's role in developing new antimicrobials (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Novel Triazole Synthesis and Molecular Docking Studies

Ahmed et al. (2021) conducted research on the interaction of Methyl 4-aminopicolinate with hydrazine hydrate and carbon disulfide to produce a triazole thiol derivative. This study not only synthesized new compounds but also performed molecular docking studies, demonstrating the compound's utility in creating molecules with specific biological activities and potential pharmaceutical applications (Ahmed, A., Majeed, I., Asaad, N., Ahmed, R., Kamil, G., & Abdul Rahman, S., 2021).

Efficient Synthesis of Pyrrolo[2,3-d]pyrimidines

Jiang et al. (2015) described the use of copper/6-methylpicolinic acid in catalyzing the coupling reaction of substituted 5-bromopyrimidin-4-amines with alkynes. This method highlights the role of this compound derivatives in facilitating efficient synthetic pathways for complex molecules, offering moderate to excellent yields in the synthesis of pyrrolo[2,3-d]pyrimidines (Jiang, X., Sun, D., Jiang, Y., & Ma, D., 2015).

Insights on DNA Methyltransferase Inhibitors

Gros et al. (2014) investigated the mechanism of 4-aminoquinoline-based DNA methyltransferase inhibitors, providing insights into how these compounds, related to this compound, interact with DNA and affect methylation. This study emphasizes the compound's relevance in understanding the epigenetic regulation and its potential therapeutic applications (Gros, C., Fleury, L., Nahoum, V., Faux, C., Valente, S., Labella, D., Cantagrel, F., Rilova, E., Bouhlel, M., David-Cordonnier, M., Dufau, I., Ausseil, F., Mai, A., Mourey, L., Lacroix, L., & Arimondo, P., 2014).

Safety and Hazards

The safety data sheet for “Methyl 4-amino-5-methylpicolinate” indicates that it may cause skin irritation, serious eye damage, and may be toxic if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

While specific future directions for “Methyl 4-amino-5-methylpicolinate” were not found, research into related compounds such as Hsp90 inhibitors suggests that novel inhibitors offering selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Propriétés

IUPAC Name |

methyl 4-amino-5-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-10-7(3-6(5)9)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBDALIONVCQAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)

![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)

![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)

![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)